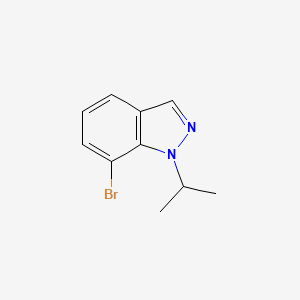

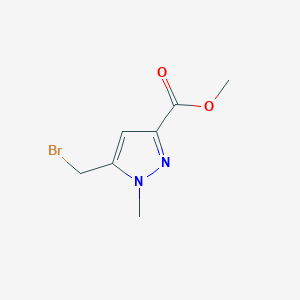

7-Bromo-1-isopropyl-1H-indazole

説明

Synthesis Analysis

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities . They have gained considerable attention in the field of medicinal chemistry . Numerous methods have been developed to construct these heterocycles with better biological activities .Molecular Structure Analysis

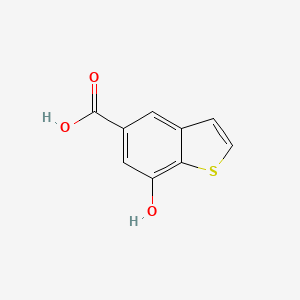

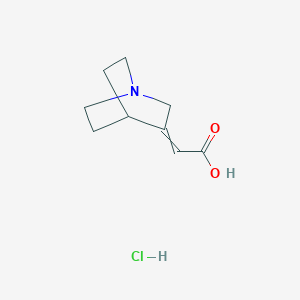

The nitrogen-containing heterocycles are important building blocks for many bioactive natural products and commercially available drugs . Indazoles are one of the most important classes of nitrogen-containing heterocyclic compounds bearing a bicyclic ring structure made up of a pyrazole ring and a benzene ring . Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole . Since 1H-indazole is more thermodynamically stable than 2H-indazole, it is the predominant tautomer .Chemical Reactions Analysis

Indazole scaffolds exhibiting a broad spectrum of pharmacological activities . The reaction involves a 1,3-dipolar cycloaddition of in situ generated diazo compounds and arynes .Physical And Chemical Properties Analysis

The molecular formula of 7-Bromo-1-isopropyl-1H-indazole is C10H11BrN2 . It has a molecular weight of 197.03 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . It has a rotatable bond count of 0 . The exact mass is 195.96361 g/mol and the monoisotopic mass is also 195.96361 g/mol . The topological polar surface area is 28.7 Ų .科学的研究の応用

Inhibition of Nitric Oxide Synthase

7-Bromo-1-isopropyl-1H-indazole derivatives demonstrate potent inhibition of brain, endothelium, and inducible isoforms of nitric oxide synthase (NOS) (Bland-Ward & Moore, 1995). This indicates their potential use in examining the biological properties of nitric oxide (NO).

Synthesis and α-Glucosidase Inhibition

A series of 7-aryl and 7-arylvinyl-5-bromo-3-methylindazoles, related to this compound, have been shown to inhibit α-glucosidase activity and possess antioxidant properties. These compounds also exhibit antigrowth effects against breast cancer cell lines (Mphahlele et al., 2020).

Synthesis of Indazole Scaffolds

Research on the synthesis of novel indazole scaffolds, including derivatives of this compound, highlights their use as building blocks in divergent syntheses of indazoles, particularly via palladium cross-coupling reactions (Cottyn et al., 2007).

Corrosion Inhibition

This compound derivatives have been evaluated as corrosion inhibitors for mild steel in acidic solutions, suggesting applications as eco-friendly corrosion inhibitors in industrial processes (Abdeslam et al., 2015).

Inhibitory Effects on Neuronal Nitric Oxide Synthase

Derivatives of this compound have been synthesized and evaluated for their inhibitory activity on neuronal nitric oxide synthase, suggesting potential applications in neuroscience and pharmacology (Boulouard et al., 2007).

将来の方向性

Indazole-containing derivatives have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . They serve as important building blocks for many bioactive natural products and commercially available drugs . Therefore, the future direction in this field could involve the development of novel indazole derivatives with improved biological activities and safety profiles .

作用機序

Target of Action

7-Bromo-1-isopropyl-1H-indazole, also known as 1H-Indazole, 7-bromo-1-(1-methylethyl)-, is a type of indazole-containing heterocyclic compound . Indazole-containing compounds have a wide variety of medicinal applications and are known to be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases .

Mode of Action

Indazole compounds generally interact with their targets through various mechanisms, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of c–n and n–n bonds .

Biochemical Pathways

Indazole compounds are known to influence a variety of pathways due to their broad range of medicinal applications .

Result of Action

Indazole compounds are known for their wide variety of medicinal applications, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial effects .

特性

IUPAC Name |

7-bromo-1-propan-2-ylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2/c1-7(2)13-10-8(6-12-13)4-3-5-9(10)11/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIIPRMTVZGLVFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=C(C=CC=C2Br)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine](/img/structure/B1376373.png)

![(1S,4S,5S)-Tert-Butyl 5-Amino-2-Azabicyclo[2.2.1]Heptane-2-Carboxylate](/img/structure/B1376388.png)